molecular formula C11H11N3O4 B172164 methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate CAS No. 134426-33-8

methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate

Cat. No.: B172164
CAS No.: 134426-33-8
M. Wt: 249.22 g/mol
InChI Key: IPFIYMDMIWIMHX-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a nitro group at the 5-position and a methyl group at the 1-position of the benzimidazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Methylation: The nitrated benzimidazole is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Esterification: Finally, the methylated benzimidazole is esterified with methyl chloroacetate in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

    Reduction: 2-(1-methyl-5-amino-1H-benzo[d]imidazol-2-yl)acetate.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetic acid.

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate is not fully understood, but it is believed to involve the following:

Properties

IUPAC Name

methyl 2-(1-methyl-5-nitrobenzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-13-9-4-3-7(14(16)17)5-8(9)12-10(13)6-11(15)18-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFIYMDMIWIMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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